molecular formula C9H8N2O2 B3219698 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1190319-91-5

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B3219698
CAS No.: 1190319-91-5
M. Wt: 176.17 g/mol
InChI Key: FSAIIMYEKIJIKH-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring The presence of a carboxylic acid group at the 3-position and a methyl group at the 4-position of the pyrrole ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of an appropriate amine with a diketone under acidic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the pyrrolopyridine core.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Methylation: The final step involves the methylation of the pyrrole ring at the 4-position using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a scaffold in the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including proteins and nucleic acids.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: Lacks the methyl group at the 4-position.

    4-methyl-1H-pyrrolo[2,3-c]pyridine: Lacks the carboxylic acid group at the 3-position.

    1H-pyrrolo[2,3-c]pyridine: Lacks both the methyl group and the carboxylic acid group.

Uniqueness

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-10-4-7-8(5)6(3-11-7)9(12)13/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAIIMYEKIJIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 3
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 4
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 5
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 6
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

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